molecular formula C19H20N4O2 B3735220 2-[4-[[2-hydroxyethyl(methyl)amino]methyl]phenyl]-4-pyridin-4-yl-1H-pyrimidin-6-one

2-[4-[[2-hydroxyethyl(methyl)amino]methyl]phenyl]-4-pyridin-4-yl-1H-pyrimidin-6-one

Cat. No.: B3735220
M. Wt: 336.4 g/mol
InChI Key: QVCSHCDQEIKUHF-UHFFFAOYSA-N
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Description

2-[4-[[2-hydroxyethyl(methyl)amino]methyl]phenyl]-4-pyridin-4-yl-1H-pyrimidin-6-one is a complex organic compound with a unique structure that combines multiple functional groups

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-[4-[[2-hydroxyethyl(methyl)amino]methyl]phenyl]-4-pyridin-4-yl-1H-pyrimidin-6-one typically involves multiple steps, starting from readily available precursors. One common method involves the condensation of 4-pyridin-4-yl-1H-pyrimidin-6-one with 2-[4-[[2-hydroxyethyl(methyl)amino]methyl]phenyl] derivatives under controlled conditions. The reaction is usually carried out in the presence of a suitable catalyst and solvent, such as ethanol or methanol, at elevated temperatures to facilitate the formation of the desired product .

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale batch or continuous flow processes. The choice of method depends on factors such as the desired yield, purity, and cost-effectiveness. Optimization of reaction parameters, including temperature, pressure, and catalyst concentration, is crucial to ensure efficient production.

Chemical Reactions Analysis

Types of Reactions

2-[4-[[2-hydroxyethyl(methyl)amino]methyl]phenyl]-4-pyridin-4-yl-1H-pyrimidin-6-one can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide.

    Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.

    Substitution: The compound can participate in nucleophilic substitution reactions, where functional groups are replaced by nucleophiles.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in an acidic medium.

    Reduction: Sodium borohydride in methanol.

    Substitution: Alkyl halides in the presence of a base such as sodium hydroxide.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield corresponding ketones or carboxylic acids, while reduction may produce alcohols or amines.

Scientific Research Applications

2-[4-[[2-hydroxyethyl(methyl)amino]methyl]phenyl]-4-pyridin-4-yl-1H-pyrimidin-6-one has a wide range of applications in scientific research:

Mechanism of Action

The mechanism of action of 2-[4-[[2-hydroxyethyl(methyl)amino]methyl]phenyl]-4-pyridin-4-yl-1H-pyrimidin-6-one involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to downstream effects. Detailed studies on its binding affinity, specificity, and molecular interactions are essential to understand its full mechanism of action .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

2-[4-[[2-hydroxyethyl(methyl)amino]methyl]phenyl]-4-pyridin-4-yl-1H-pyrimidin-6-one stands out due to its unique combination of pyridine and pyrimidine rings, which confer distinct chemical and biological properties

Properties

IUPAC Name

2-[4-[[2-hydroxyethyl(methyl)amino]methyl]phenyl]-4-pyridin-4-yl-1H-pyrimidin-6-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H20N4O2/c1-23(10-11-24)13-14-2-4-16(5-3-14)19-21-17(12-18(25)22-19)15-6-8-20-9-7-15/h2-9,12,24H,10-11,13H2,1H3,(H,21,22,25)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QVCSHCDQEIKUHF-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN(CCO)CC1=CC=C(C=C1)C2=NC(=CC(=O)N2)C3=CC=NC=C3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H20N4O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

336.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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